molecular formula C19H15ClFN3O3 B2950868 N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 921836-60-4

N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2950868
CAS No.: 921836-60-4
M. Wt: 387.8
InChI Key: ARQMUVAKZWZTDZ-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound with a molecular formula of C19H15ClFN3O3 and a molecular weight of 401.81. This carboxamide belongs to a class of 3-oxo-2,3-dihydropyridazine-4-carboxamides, which have been identified in scientific research for their potential in therapeutic development . Compounds within this structural family are being investigated for the treatment of various diseases, including cancer, highlighting the value of this scaffold in medicinal chemistry and drug discovery efforts . The structure features both 4-fluorophenyl and 4-chlorobenzyl substituents, which are common pharmacophores known to influence a molecule's bioavailability and interaction with biological targets. This suggests potential for significant biological activity, making it a compound of interest for pharmacological and biochemical screening. Researchers can utilize this molecule as a key intermediate or reference standard in the synthesis and development of novel therapeutic agents. It is supplied exclusively for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O3/c1-27-16-10-17(25)24(15-8-6-14(21)7-9-15)23-18(16)19(26)22-11-12-2-4-13(20)5-3-12/h2-10H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQMUVAKZWZTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyridazine core, followed by the introduction of the chlorophenyl and fluorophenyl groups through substitution reactions. The methoxy group can be introduced via methylation reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to form an alcohol.

    Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be useful in treating various diseases.

    Industry: Its chemical properties can be exploited in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural features and molecular properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
N-[(4-Chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide C₁₉H₁₅ClFN₃O₃ 403.8 - 4-Fluorophenyl (position 1)
- 4-Methoxy (position 4)
- N-(4-chlorophenyl)methyl (position 3)
Dual halogenation (Cl, F) enhances lipophilicity and potential receptor binding
N-(4-Methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide C₁₃H₁₃N₃O₃ 283.3 - 4-Methoxyphenyl (position 3)
- 1-Methyl (position 1)
Lacks halogens; smaller size may reduce target affinity
5-Chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide C₂₀H₁₆Cl₂N₂O₃ 403.3 - 3-Chlorobenzyl (position 1)
- 5-Chloro (pyridine core)
Dual Cl substituents increase steric bulk and lipophilicity
N-(4-Methoxyphenyl)-6-oxo-1-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)pyridazine-3-carboxamide C₂₁H₁₇F₃N₄O₅ 462.4 - Trifluoromethoxy (electron-withdrawing)
- Carbamoylmethyl linker
Enhanced metabolic stability due to CF₃ group
N-Cycloheptyl-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide C₁₉H₂₂FN₃O₂ 343.4 - Cycloheptyl (position 3)
- 4-Fluorobenzyl (position 1)
Aliphatic cycloheptyl group may improve solubility

Substituent Effects and Hypothetical Implications

  • Halogenation : The presence of both Cl (4-chlorophenylmethyl) and F (4-fluorophenyl) in the target compound introduces synergistic electronic effects. Fluorine’s strong electron-withdrawing nature may enhance binding to polar enzyme pockets, while chlorine contributes to lipophilicity and π-π stacking .
  • Methoxy Group : The 4-methoxy substituent (electron-donating) in the target compound contrasts with the trifluoromethoxy group in , which is electron-withdrawing. This difference could influence redox stability and metabolic pathways.
  • Aliphatic vs.

Computational and Crystallographic Insights

  • Software like SHELXL and ORTEP are instrumental in resolving the crystal structures of these compounds, particularly for analyzing dihedral angles and hydrogen-bonding networks.

Biological Activity

N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

N 4 chlorophenyl methyl 1 4 fluorophenyl 4 methoxy 6 oxo 1 6 dihydropyridazine 3 carboxamide\text{N 4 chlorophenyl methyl 1 4 fluorophenyl 4 methoxy 6 oxo 1 6 dihydropyridazine 3 carboxamide}

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit notable antimicrobial properties. Specifically, this compound has been evaluated for its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 - 0.25 μg/mL-
Escherichia coli--
Pseudomonas aeruginosa--

The compound demonstrated significant activity against Staphylococcus aureus, with MIC values indicating strong potential for use in treating infections caused by this pathogen .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Research has shown that similar pyridazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:

  • Mechanism of Action: The compound may interfere with DNA synthesis and repair mechanisms in cancer cells.
  • Case Studies: In vitro studies have shown that related compounds exhibit cytotoxicity against breast cancer and leukemia cell lines, suggesting a pathway for further exploration with this specific derivative .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition: Similar compounds have been noted for their ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Biofilm Disruption: The compound may also disrupt biofilm formation, enhancing the efficacy of existing antibiotics against resistant strains .
  • Antioxidant Activity: Some studies suggest that pyridazine derivatives possess antioxidant properties that can protect cells from oxidative stress, a contributing factor in cancer progression.

Case Studies

Several case studies highlight the efficacy of related compounds in clinical settings:

  • A study on pyrazole derivatives demonstrated effective inhibition against Staphylococcus aureus, with a focus on biofilm formation and resistance mechanisms .
  • Another investigation into the anticancer effects of pyridazine derivatives revealed significant cytotoxicity in various cancer cell lines, emphasizing the need for further research on this specific compound .

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